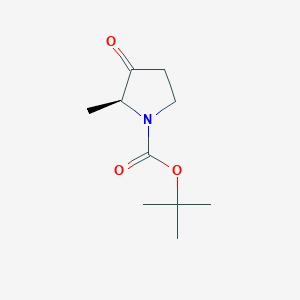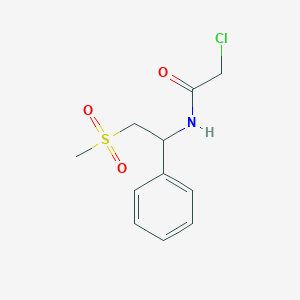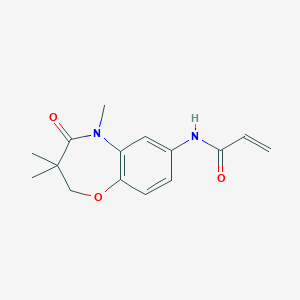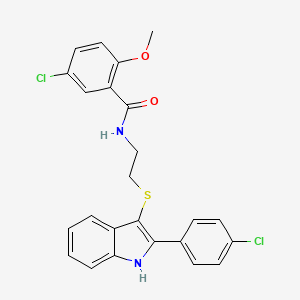![molecular formula C16H16ClN5O3S B2541683 8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-10-1](/img/structure/B2541683.png)
8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of new heterocyclic compounds featuring a sulfonamido moiety, aiming to produce antibacterial agents. These efforts include the generation of pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Such synthetic strategies highlight the compound's versatility in contributing to novel antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).
Microwave-Assisted Synthesis
The utility of sulfonic acid-functionalized imidazolium salts (ionic liquids) has been demonstrated in the rapid synthesis of pyrido[2, 3-d:6,5-d]dipyrimidine-2,4,6,8-tetrone derivatives, showcasing an efficient method for constructing complex pyridine-containing heterocycles with potential antibacterial properties (Saikia, Namsa, & Thakur, 2017).
Antiproliferative Activity Against Cancer Cell Lines
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has been undertaken to evaluate their antiproliferative effects against human cancer cell lines. This work underscores the compound's role in the development of potential anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Crystal Structure and Antimicrobial Activity
Studies have also delved into the synthesis, crystal structure, and antimicrobial activities of various derivatives, providing insights into their structural characteristics and potential therapeutic applications. This research contributes to the understanding of the compound's biochemical interactions and effectiveness against microbial strains (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Polarographic Studies
Polarographic analysis of alkyl imidazolyl sulfoxides and sulfides related to the compound has been conducted, revealing insights into their electrochemical properties and reactions. This research aids in the understanding of the compound's behavior in various chemical environments (Johansson & Wendsjö, 1983).
作用機序
Target of action
Imidazole compounds, which “8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” belongs to, are known to have a wide range of targets due to their versatile chemical structure . They can interact with various enzymes and receptors in the body, including those involved in signal transduction, metabolism, and cell proliferation .
Mode of action
The mode of action of imidazole compounds can vary greatly depending on their specific chemical structure and the target they interact with. For example, some imidazole compounds can inhibit enzyme activity, while others can modulate receptor signaling .
Biochemical pathways
Imidazole compounds can affect various biochemical pathways. For instance, they can influence the pathways involved in cell growth and proliferation, inflammation, and neurotransmission .
Pharmacokinetics
The ADME properties of imidazole compounds can also vary widely. Some imidazole compounds are well absorbed and extensively metabolized in the body, while others may have poor bioavailability due to factors such as low solubility or high protein binding .
Result of action
The molecular and cellular effects of imidazole compounds can include changes in cell growth and proliferation, modulation of immune responses, and alterations in neurotransmission .
Action environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
特性
IUPAC Name |
13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-10-18-15(9-20(10)2)26(24,25)21-6-5-13-12(8-21)16(23)22-7-11(17)3-4-14(22)19-13/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGKOGTZSLYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)





![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541618.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)
